molecular formula C24H25N5 B2664901 N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine CAS No. 900268-78-2

N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine

Cat. No.: B2664901
CAS No.: 900268-78-2
M. Wt: 383.499
InChI Key: FTDWIWQDKHRGOG-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine (CAS: 896843-21-3) is a structurally complex heterocyclic compound featuring a tricyclic core fused with a pyrazolo-pyrimidine system and substituted with dimethylamino and phenyl groups. Its synonyms include MLS000762905, CHEMBL1413134, and DTXSID801324857, reflecting its presence in multiple chemical databases . The molecule’s rigidity and electron-rich aromatic system make it a candidate for targeting biological receptors or serving as a building block in optoelectronic materials.

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-16-22(17-8-5-4-6-9-17)24-26-21-11-7-10-20(21)23(29(24)27-16)25-18-12-14-19(15-13-18)28(2)3/h4-6,8-9,12-15,25H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDWIWQDKHRGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's molecular formula is C17H22N2O2C_{17}H_{22}N_2O_2 with a molecular weight of approximately 286.37 g/mol. Its intricate structure features a triazatricyclo framework that may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives and found that those with phenyl substitutions demonstrated enhanced activity against breast cancer cell lines (MCF-7). The compound may share similar pathways due to its structural similarities.

Antimicrobial Activity

Compounds containing triazole rings have also been recognized for their antimicrobial properties. A comparative analysis of various triazole derivatives revealed that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A study highlighted in the International Journal of Antimicrobial Agents reported that triazole-based compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, suggesting potential therapeutic applications in treating infections.

The proposed mechanisms of action for compounds like N1,N1-dimethyl-N4-{...} include:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
  • Modulation of Enzymatic Activity: Some derivatives can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

Data Table: Biological Activity Summary

Biological ActivityReference StudyObserved Effects
AnticancerJournal of Medicinal ChemistryInhibition of MCF-7 cell proliferation
AntimicrobialInternational Journal of Antimicrobial AgentsBroad-spectrum activity against bacteria
MechanismVarious studiesInhibition of DNA synthesis and enzymatic modulation

Comparison with Similar Compounds

Research Implications and Limitations

For instance, minor substituent changes (e.g., methyl vs. ethyl groups) in tricyclic analogs can drastically alter solubility and binding kinetics, underscoring the need for experimental validation .

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